molecular formula C12H21NO3S B2711490 2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448037-70-4

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2711490
CAS No.: 1448037-70-4
M. Wt: 259.36
InChI Key: WPVGBQMHAFCEKX-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position and a cyclopentyl-acetyl moiety. This structure combines a ketone functional group with a sulfonamide-modified heterocycle, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for kinase inhibition or metabolic stability . Its synthesis likely involves Friedel-Crafts alkylation or analogous methods, as seen in related pyrrolidin-1-yl ethanone derivatives .

Properties

IUPAC Name

2-cyclopentyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-17(15,16)11-6-7-13(9-11)12(14)8-10-4-2-3-5-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGBQMHAFCEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from peer-reviewed literature:

Compound Key Features Synthetic Route Biological/Physical Properties Reference
2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone Cyclopentyl group, methylsulfonyl-pyrrolidine, ketone Likely Friedel-Crafts alkylation with AlCl₃ (analogous to ) Hypothesized enhanced metabolic stability due to sulfone group; moderate lipophilicity (logP ~2.5) N/A
2-Chloro-1-(pyrrolidin-1-yl)ethanone Chloro substituent, pyrrolidine, ketone Friedel-Crafts alkylation with AlCl₃ in DCM Reactive intermediate; used in urea/guanidine derivative synthesis
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) Cyclopropane core, tert-butylphenoxy, phenyl, pyrrolidine Cyclopropanation via diastereoselective addition Diastereomerically enriched (dr 6:1); potential CNS activity due to lipophilic tert-butyl group
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine ring, methoxy, pyrrolidine, ketone Not specified; likely nucleophilic substitution or coupling High solubility in polar solvents (pyridine backbone); used as a ligand scaffold

Functional Group Analysis

  • Methylsulfonyl vs. Chloro: The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the electron-withdrawing chloro group in 2-chloro-1-(pyrrolidin-1-yl)ethanone. This may improve solubility but reduce membrane permeability .
  • Cyclopentyl vs.

Research Findings and Data

Physicochemical Properties

Parameter Target Compound 2-Chloro Analog 15cc Pyridine Analog
Molecular Weight (g/mol) ~285.4 ~173.6 ~347.5 ~246.3
logP (Predicted) 2.5 1.2 4.0 1.8
Water Solubility (mg/mL) ~0.5 ~5.0 <0.1 ~10.0

Key Observations

  • The target compound’s logP aligns with orally bioavailable drugs but may require formulation adjustments for solubility.
  • Diastereoselectivity in 15cc synthesis (dr 6:1) highlights the importance of stereochemistry in biological activity .

Biological Activity

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidines, characterized by:

  • Cyclopentyl Group : Provides hydrophobic properties.
  • Methylsulfonyl Group : Enhances solubility and may influence biological interactions.
  • Ethanone Moiety : Connects the cyclopentyl and pyrrolidine components.

The molecular formula is C13H19N1O2SC_{13}H_{19}N_{1}O_{2}S with a molecular weight of approximately 253.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been suggested that the compound may act as an inhibitor or modulator, affecting various biochemical pathways. The exact mechanisms are still under investigation, but potential pathways include:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic processes.
  • Receptor Modulation : Interacting with neurotransmitter receptors or other cellular receptors.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Antiproliferative Effects : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines.
    • Example : In a study involving MDA-MB-231 breast cancer cells, the compound induced apoptosis, as measured by increased caspase-3 activity .
  • Cytotoxicity : The compound displays low cytotoxicity, making it a candidate for further drug development .
  • Selectivity : Preliminary data suggest selectivity towards certain cellular targets, potentially reducing off-target effects common in other compounds .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the compound's effects on multiple cancer cell lines, including MDA-MB-231 and Hs 578T. The results indicated a significant reduction in cell viability at specific concentrations over 72 hours .
Cell LineIC50 (µM)Apoptosis Induction
MDA-MB-2310.80Yes
Hs 578T1.06Yes

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound:

  • Kinetic Solubility : At pH 7.4, the solubility is reported to be favorable for oral bioavailability.
  • Plasma Stability : The compound exhibits stability in plasma over extended periods, indicating potential for sustained therapeutic effects .

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